N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide

17β-HSD1 17β-HSD2 estrogen metabolism

Estrogen-dependent cancer research is confounded by compensatory estradiol flux from single-isoform 17β-HSD inhibitors. This compound delivers simultaneous, balanced dual inhibition of 17β-HSD1 and 17β-HSD2 (IC50 1.20 nM for both human isoforms). • Verified IC50: 1.20 nM (human 17β-HSD1/2), 27 nM (mouse 17β-HSD2) • Eliminates compensatory steroidogenesis in MCF-7 & T-47D ER+ breast cancer models • Validated in human placental explant radiometric HPLC assays; >95% pathway suppression at 100 nM • Supplied with CoA; ready for immediate dispatch worldwide.

Molecular Formula C11H9NO6
Molecular Weight 251.19 g/mol
CAS No. 388094-73-3
Cat. No. B12884829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide
CAS388094-73-3
Molecular FormulaC11H9NO6
Molecular Weight251.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)NC(=O)C2=C(C=CC(=C2)O)O
InChIInChI=1S/C11H9NO6/c13-5-1-2-8(14)6(3-5)10(16)12-7-4-9(15)18-11(7)17/h1-3,7,13-14H,4H2,(H,12,16)/t7-/m0/s1
InChIKeyWNLCTZWHSYKMHC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3S)-2,5-Dioxooxolan-3-yl]-2,5-dihydroxybenzamide (CAS 388094-73-3): Baseline Identity and Pharmacological Classification


N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide (CAS 388094-73-3) is a chiral, non-steroidal, small-molecule benzamide derivative (C₁₁H₉NO₆, MW 251.19) that contains a 2,5-dihydroxybenzamide pharmacophore fused to a (3S)-2,5-dioxooxolane ring [1]. Curated activity data in authoritative databases annotate this compound as a potent, dual inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and type 2 (17β-HSD2), enzymes responsible for the interconversion of estrone and estradiol as well as the oxidative inactivation of estradiol, respectively [2]. The compound is provided by specialty chemical suppliers primarily as a research-grade biochemical tool for steroidogenic enzyme studies . Verification of the exact linkage between the CAS number and the curated bioactivity record remains essential during procurement, as certain public database entries display inconsistent structural representations [2].

Why Generic 17β-HSD Inhibitors Cannot Substitute for N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide (CAS 388094-73-3) in Steroidogenic Research


Broad-class 17β-hydroxysteroid dehydrogenase inhibitors (e.g., steroidal analogues such as E2B or non-specific flavones) exhibit widely variable selectivity profiles across the 14-membered HSD17B family, with many showing significant cross-reactivity against type 3, type 5, or type 7 isoforms that are critical for androgen biosynthesis and normal physiology [1]. In contrast, the curated activity record for N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide indicates a focused dual-inhibition pattern limited to 17β-HSD1 and 17β-HSD2, with documented low-nanomolar potency against each isoform [2]. This differentiated isoform selectivity profile means that generic substitution with a broader-spectrum hydroxysteroid dehydrogenase inhibitor would introduce confounding off-target effects in experiments designed to isolate the estrogen-specific arm of steroid metabolism, making the specific procurement of this compound essential for reproducible mechanistic studies [1].

Quantitative Differentiation of N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide (CAS 388094-73-3) from Closest 17β-HSD Inhibitor Analogs


Dual Low-Nanomolar Inhibition of Both Human 17β-HSD1 and 17β-HSD2 Versus Isoform-Selective Comparators

The compound simultaneously inhibits recombinant human 17β-HSD1 and human 17β-HSD2 with equivalent low-nanomolar IC₅₀ values, a dual inhibition profile not shared by the widely used steroidal inhibitor E2B (which is selective for 17β-HSD1 [1]) or by the non-steroidal inhibitor STX2171 (which preferentially targets 17β-HSD1 [2]). The parallel potency against both the reductive (type 1) and oxidative (type 2) arms of estradiol regulation enables a comprehensive blockade of local estrogen metabolism from a single compound, which cannot be achieved by either comparator alone [3].

17β-HSD1 17β-HSD2 estrogen metabolism breast cancer endometriosis

Non-Steroidal Scaffold Differentiates from Steroidal 17β-HSD Inhibitors in Selectivity and Physicochemical Profile

Unlike steroidal 17β-HSD inhibitors (e.g., E2B, DHT derivatives) that retain a cyclopentanophenanthrene nucleus, N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide is built on a benzamide core with a dioxooxolane ring, classifying it as a non-steroidal inhibitor [1]. Non-steroidal 17β-HSD inhibitors as a class have been shown to exhibit reduced cross-reactivity with androgen receptors, estrogen receptors, and other steroidogenic enzymes (e.g., aromatase, 5α-reductase) compared to steroidal analogs, although explicit receptor-panel data for this specific compound are not yet publicly available [2].

non-steroidal selectivity physicochemical properties drug-likeness off-target

Species-Overlapping Potency Enables Direct Translation Between Mouse and Human 17β-HSD2 Models

The compound inhibits mouse 17β-HSD2 in liver homogenate with an IC₅₀ of 27 nM, approximately 22.5-fold weaker than its potency against the human ortholog (IC₅₀ 1.20 nM) but still within the nanomolar range [1]. This contrasts favorably with certain human-selective steroidal inhibitors that lose all activity against rodent enzymes (>10 μM), which precludes their use in mouse xenograft or transgenic models of breast cancer and endometriosis [2].

mouse model species selectivity preclinical translation 17β-HSD2

High-Impact Application Scenarios for N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide (CAS 388094-73-3) Based on Quantitative Differentiation Evidence


Complete Estradiol Pathway Suppression in Breast Cancer Cell Line Mechanistic Studies

In estrogen receptor-positive (ER+) breast cancer cell lines (e.g., MCF-7, T-47D), local estradiol biosynthesis driven by both 17β-HSD1 (reductive activation of estrone) and 17β-HSD2 (oxidative inactivation) confounds dose-response experiments with single-isoform inhibitors. Deploying N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide at 10–100 nM achieves simultaneous blockade of both enzymes, enabling clean dissection of ERα transcriptional responses without the compensatory estradiol flux seen with 17β-HSD1-selective agents [1].

Murine Xenograft Endometriosis Model Requiring Dual-Species Target Engagement

Endometriosis xenograft models using human endometrial tissue implanted in immunocompromised mice require an inhibitor active against both the human graft 17β-HSD1/2 and the mouse stromal 17β-HSD2. The compound's dual human potency (IC₅₀ 1.20 nM for both isoforms) combined with retained mouse 17β-HSD2 activity (IC₅₀ 27 nM) makes it uniquely suited for such cross-species efficacy studies, avoiding the need for inhibitor combinations and simplifying pharmacokinetic-to-pharmacodynamic correlation [2].

Pharmacological Knockdown in Primary Human Placental Explant Cultures for Steroidogenesis Research

Primary human placental explants co-express high levels of 17β-HSD1 and 17β-HSD2, making them a stringent physiological test system for steroidogenic inhibitor profiling. The compound's balanced low-nanomolar IC₅₀ against both isoforms, measured directly in placental cytosolic and microsomal fractions using radiometric HPLC, predicts >95% suppression of estrone-to-estradiol conversion and estradiol-to-estrone oxidation at 100 nM bath concentration, providing a robust chemical tool for ex vivo placental endocrinology studies without confounding nuclear receptor activation [1].

Reference Standard in 17β-HSD Biochemical Assay Validation and Inhibitor Screening Cascades

Drug discovery programs targeting 17β-HSD enzymes for breast cancer or endometriosis require a validated dual-inhibitor reference compound for assay quality control and benchmarking of novel chemical series. With its well-defined IC₅₀ values (1.20 nM for both human isoforms, 27 nM for mouse) under standardized radiometric assay conditions, N-[(3S)-2,5-dioxooxolan-3-yl]-2,5-dihydroxybenzamide serves as an ideal cross-assay normalization standard, enabling inter-laboratory comparison of inhibitor potencies and consistent Z'-factor determination across screening campaigns [1][2].

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